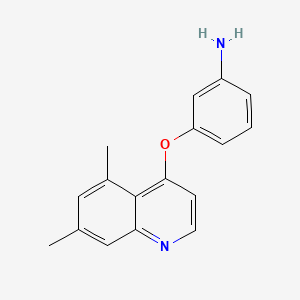

3-((5,7-Dimethylquinolin-4-yl)oxy)aniline

Description

3-((5,7-Dimethylquinolin-4-yl)oxy)aniline (CAS: 1315347-54-6) is a quinoline derivative featuring a 5,7-dimethyl-substituted quinoline core linked via an ether bond to a meta-aminophenyl group. Its molecular formula is C₁₈H₁₇N₂O, with a molecular weight of 277.34 g/mol . The compound is primarily used in pharmaceutical and chemical research, particularly in the synthesis of targeted small molecules. Key identifiers include the InChIKey WKVFUHCRYLTIRZ-UHFFFAOYSA-N and synonyms such as ZINC64875280 and AKOS005261226 .

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-(5,7-dimethylquinolin-4-yl)oxyaniline |

InChI |

InChI=1S/C17H16N2O/c1-11-8-12(2)17-15(9-11)19-7-6-16(17)20-14-5-3-4-13(18)10-14/h3-10H,18H2,1-2H3 |

InChI Key |

TXJPJCZJLVYHLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C(=C1)C)OC3=CC=CC(=C3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline typically involves the reaction of 5,7-dimethylquinoline with aniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

3-((5,7-Dimethylquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions where the aniline group is replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures to 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline exhibit significant antimicrobial properties. For instance, quinoline derivatives have been shown to be effective against various bacterial strains, including resistant pathogens. A study highlighted the synthesis of derivatives that demonstrated potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline could serve as a lead compound for developing new antibacterial agents .

2. Anticancer Potential

The compound's structural characteristics make it a candidate for anticancer drug development. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms. A notable case study involved the synthesis of quinoline-based compounds that showed promising results in inhibiting cancer cell lines, indicating the potential of 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline in oncology .

3. Antiviral Activity

Quinoline derivatives have also been explored for their antiviral properties. Research has demonstrated that specific structural modifications can enhance activity against viruses such as HIV and Zika virus. This suggests that 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline may possess similar antiviral capabilities worth investigating further .

Materials Science Applications

1. Dyes and Pigments

Due to its chromophoric properties, 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline can be utilized in the development of dyes and pigments. Its ability to absorb light in specific wavelengths makes it suitable for applications in textiles and coatings .

2. Polymer Development

The compound may also find applications in materials science for creating new polymeric materials. Its unique structure could impart desirable properties such as thermal stability and chemical resistance to polymers .

Data Tables

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Effective against Mycobacterium smegmatis; significant inhibition observed |

| Anticancer drugs | Promising results in inhibiting cancer cell lines | |

| Antiviral agents | Potential activity against HIV and Zika virus | |

| Materials Science | Dyes | Suitable for textile applications due to chromophoric properties |

| Polymers | Enhances thermal stability and chemical resistance |

Case Studies

- Antibacterial Study : A recent study synthesized various quinoline derivatives, including those related to 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline. The derivatives were screened for antimicrobial activity against multiple strains, revealing significant effectiveness against resistant bacteria .

- Anticancer Research : Another investigation focused on the anticancer properties of quinoline compounds, where modifications to the structure led to enhanced cytotoxicity against specific cancer cell lines. This research underscores the potential of 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline as a scaffold for developing novel anticancer therapies .

- Material Science Application : Researchers explored the use of quinoline-based compounds in creating advanced materials with improved properties. The findings suggest that incorporating 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline into polymer matrices could yield materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline with structurally related quinoline derivatives:

Key Observations :

- Substituent Effects: The position and type of substituents on the quinoline core significantly influence physicochemical properties. For example, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline (CAS 190728-25-7) has a higher molecular weight and melting point due to polar methoxy groups, enhancing its solubility in polar solvents . In contrast, the dimethyl groups in the target compound may improve lipophilicity, favoring membrane permeability.

- Synthetic Routes: The synthesis of 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline likely parallels methods used for 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline, which involves nucleophilic aromatic substitution between 4-chloroquinoline derivatives and aminophenols . Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are common for introducing aryl groups .

Stability and Reactivity

- Chemical Stability: Methoxy-substituted quinolines (e.g., CAS 190728-25-7) exhibit stability under standard storage conditions (room temperature, dry environments) . The dimethyl variant may show comparable stability, though steric effects from methyl groups could influence reactivity in further functionalization.

- Reactivity in Synthesis: The amino group in 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline is amenable to reactions such as acylation or urea formation, similar to derivatives described in (e.g., synthesis of N-(2,4,5-trifluorophenyl)-N'-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}urea) .

Biological Activity

3-((5,7-Dimethylquinolin-4-yl)oxy)aniline is a compound that belongs to the class of arylamines, characterized by the presence of a quinoline moiety and an aniline group. Its unique structure is anticipated to confer significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline is . The compound features:

- A quinoline ring (5,7-dimethyl substitution)

- An aniline group connected via an ether bond

This structural configuration may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Enzyme inhibition , particularly targeting cytochrome P450 enzymes

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µM) | Reference |

|---|---|---|---|

| 5-Methylquinolin-8-ol | Antibacterial | 2.5 | |

| 4-Aminoquinoline | Antimalarial | 1.0 | |

| 6-Methoxyquinoline | Neuroprotective | 3.0 | |

| 2-Aminobenzothiazole | Anticancer | 0.5 | |

| 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline | Potential Anticancer | TBD | This study |

The biological activity of 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline can be attributed to several mechanisms:

- Interaction with Biological Macromolecules : Similar compounds have shown the ability to interact with proteins and nucleic acids, leading to alterations in enzyme activity or gene expression profiles.

- Inhibition of Cytochrome P450 : This compound may inhibit specific cytochrome P450 enzymes, impacting drug metabolism pathways significantly .

Case Studies

Several studies have evaluated the biological activity of quinoline derivatives, including those structurally related to 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline:

Case Study 1: Anticancer Activity

A study investigated a series of quinoline derivatives for their anticancer properties against various cancer cell lines. The results indicated that modifications on the quinoline ring significantly influenced cytotoxicity. Compounds with methyl substitutions at specific positions exhibited enhanced activity against breast cancer cell lines .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of quinoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to improved minimum inhibitory concentrations (MICs), suggesting potential for developing new antibiotics from these compounds .

Synthesis and Optimization

The synthesis of 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline can be achieved through various methods involving coupling reactions between modified quinolines and anilines. Optimization strategies typically involve iterative cycles of design, synthesis, and biological evaluation to refine the compound's activity profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.